molecular formula C10H15ClF4O3 B6311386 3-Chloro-1,1,1,4-tetrafluoro-2,2,4-tri(ethoxy)-but-3-ene CAS No. 2088951-23-7

3-Chloro-1,1,1,4-tetrafluoro-2,2,4-tri(ethoxy)-but-3-ene

Cat. No.: B6311386
CAS No.: 2088951-23-7
M. Wt: 294.67 g/mol
InChI Key: HSQVOESSHXCQIJ-FPLPWBNLSA-N
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Description

3-Chloro-1,1,1,4-tetrafluoro-2,2,4-tri(ethoxy)-but-3-ene is a synthetic organic compound characterized by the presence of chlorine, fluorine, and ethoxy groups attached to a butene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1,1,1,4-tetrafluoro-2,2,4-tri(ethoxy)-but-3-ene typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Chlorination: The addition of a chlorine atom can be carried out using chlorinating agents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced reactors and optimized reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1,1,1,4-tetrafluoro-2,2,4-tri(ethoxy)-but-3-ene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in dry ether under reflux conditions.

    Substitution: Sodium methoxide in methanol at elevated temperatures.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of compounds with new functional groups replacing the chlorine atom.

Scientific Research Applications

3-Chloro-1,1,1,4-tetrafluoro-2,2,4-tri(ethoxy)-but-3-ene has several scientific research applications, including:

    Materials Science: Used as a precursor for the synthesis of fluorinated polymers and materials with unique properties such as high thermal stability and chemical resistance.

    Pharmaceuticals: Investigated for its potential use in the development of new drugs, particularly those targeting specific molecular pathways.

    Chemical Research: Employed as a model compound in studies of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 3-Chloro-1,1,1,4-tetrafluoro-2,2,4-tri(ethoxy)-but-3-ene depends on its specific application. In general, the compound interacts with molecular targets through its functional groups, leading to various chemical transformations. For example, in oxidation reactions, the fluorine and chlorine atoms can influence the reactivity of the compound, facilitating the formation of specific products.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-1,1,1,4-tetrafluoro-2,2,4-tri(methoxy)-but-3-ene: Similar structure but with methoxy groups instead of ethoxy groups.

    3-Chloro-1,1,1,4-tetrafluoro-2,2,4-tri(propoxy)-but-3-ene: Similar structure but with propoxy groups instead of ethoxy groups.

    3-Bromo-1,1,1,4-tetrafluoro-2,2,4-tri(ethoxy)-but-3-ene: Similar structure but with a bromine atom instead of a chlorine atom.

Uniqueness

3-Chloro-1,1,1,4-tetrafluoro-2,2,4-tri(ethoxy)-but-3-ene is unique due to the combination of chlorine, fluorine, and ethoxy groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

(E)-2-chloro-1,3,3-triethoxy-1,4,4,4-tetrafluorobut-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClF4O3/c1-4-16-8(12)7(11)9(17-5-2,18-6-3)10(13,14)15/h4-6H2,1-3H3/b8-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQVOESSHXCQIJ-FPLPWBNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=C(C(C(F)(F)F)(OCC)OCC)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C(=C(/C(C(F)(F)F)(OCC)OCC)\Cl)/F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClF4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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